(Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE
Overview
Description
(Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE is a complex organic compound that features a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of benzylamine derivatives with benzodiazole aldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole ketones, while reduction could produce benzodiazole alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzodiazole core is a common motif in many biologically active molecules, making it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism by which (Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE exerts its effects involves interactions with various molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Another compound with a benzyl group and aromatic ring, but with a triazole core instead of a benzodiazole.
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Features a benzodiazole ring but with a carboxylic acid functional group.
Uniqueness
(Z)-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(PHENYL)METHYLIDENE]HYDROXYLAMINE is unique due to its specific combination of functional groups and its (Z)-configuration, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(NZ)-N-[(1-benzylbenzimidazol-2-yl)-phenylmethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-23-20(17-11-5-2-6-12-17)21-22-18-13-7-8-14-19(18)24(21)15-16-9-3-1-4-10-16/h1-14,25H,15H2/b23-20- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYDGFVNSPOUIW-ATJXCDBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(=NO)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C(=N\O)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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